molecular formula C15H14Cl2N2OS B2528191 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 588696-05-3

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2528191
CAS No.: 588696-05-3
M. Wt: 341.25
InChI Key: XBHQCKQTWWWHRQ-UHFFFAOYSA-N
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Description

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a benzothiophene core, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents.

    Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using amines and suitable catalysts.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group is attached through electrophilic aromatic substitution reactions, utilizing chlorinated aromatic compounds and Lewis acids.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically involving carboxylic acids or their derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, Lewis acids, and bases under controlled temperature and pressure.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced thiophene derivatives and amines.

    Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored as a potential therapeutic agent for various diseases, including cancer, due to its unique structural features and biological activity.

    Pharmacology: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits.

    Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.

    Chemical Biology: The compound is used as a probe to study biological processes and pathways, providing insights into cellular functions and disease mechanisms.

Mechanism of Action

The mechanism of action of 2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2,5-dichlorophenyl)acetamide: Shares the dichlorophenyl group but differs in the core structure.

    2-amino-N-(2,5-dichlorophenyl)-2-phenylacetamide: Similar in having the dichlorophenyl group but with a different core and additional phenyl group.

    (2R)-2-amino-N-(2,5-dichlorophenyl)pentanamide: Contains the dichlorophenyl group but with a different aliphatic chain.

Uniqueness

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its benzothiophene core, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-amino-N-(2,5-dichlorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2OS/c16-8-5-6-10(17)11(7-8)19-15(20)13-9-3-1-2-4-12(9)21-14(13)18/h5-7H,1-4,18H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHQCKQTWWWHRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)NC3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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